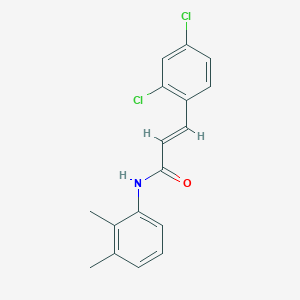
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate, also known as FLM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, inhibition of inflammation, and neuroprotection. 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is its potential as a novel anticancer agent with low toxicity and high selectivity towards cancer cells. However, one of the limitations of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate for various applications.
Zukünftige Richtungen
There are several future directions for 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate research, including optimizing its use as an anticancer agent, investigating its potential as an anti-inflammatory and neuroprotective agent, and exploring its use in combination with other drugs for enhanced therapeutic effects. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate for various applications and to further elucidate its mechanism of action.
In conclusion, 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is a promising chemical compound with potential applications in various areas of scientific research. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for cancer therapy, while its anti-inflammatory and neuroprotective effects make it a potential candidate for treating inflammatory and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-chromone with 2-fluorophenol, followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in various areas of scientific research, including cancer therapy, anti-inflammatory agents, and neuroprotection. Studies have shown that 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has also been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[3-(2-fluorophenoxy)-8-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-10-14(23-11(2)20)8-7-12-17(21)16(9-22-18(10)12)24-15-6-4-3-5-13(15)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKYXBQKJQMBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)






